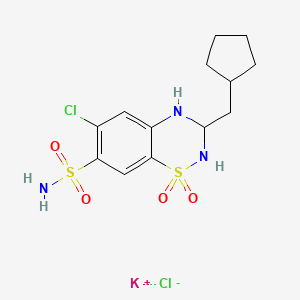

Navidrex-K

描述

属性

CAS 编号 |

83487-88-1 |

|---|---|

分子式 |

C13H18Cl2KN3O4S2 |

分子量 |

454.4 g/mol |

IUPAC 名称 |

potassium;6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;chloride |

InChI |

InChI=1S/C13H18ClN3O4S2.ClH.K/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;;/h6-8,13,16-17H,1-5H2,(H2,15,18,19);1H;/q;;+1/p-1 |

InChI 键 |

ROFRCUBRLZHJIN-UHFFFAOYSA-M |

SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+] |

规范 SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+] |

同义词 |

navidrex-K |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Pharmacology of Cyclopenthiazide and Potassium Chloride Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopenthiazide, a potent thiazide diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][3][4] This inhibition leads to increased natriuresis and diuresis, effectively reducing blood volume and blood pressure.[1][2] However, a well-documented and clinically significant consequence of cyclopenthiazide therapy is the induction of hypokalemia, a condition of low serum potassium levels.[1][4] This electrolyte imbalance arises from the increased distal delivery of sodium, which promotes potassium excretion.[1] To counteract this adverse effect, potassium chloride (KCl) is frequently co-administered. This guide provides a comprehensive overview of the pharmacological interaction between cyclopenthiazide and potassium chloride, detailing their individual and combined effects, underlying signaling pathways, and relevant experimental protocols.

Core Pharmacology

Cyclopenthiazide: Mechanism of Action

Cyclopenthiazide exerts its diuretic and antihypertensive effects primarily through the inhibition of the SLC12A3 gene product, the Na+-Cl- cotransporter (NCC), located on the apical membrane of the distal convoluted tubule (DCT) cells.[3] This action blocks the reabsorption of approximately 5-10% of filtered sodium, leading to a cascade of effects:

-

Natriuresis and Diuresis: The increased luminal concentration of sodium and chloride ions osmotically retains water, resulting in increased urine output.[3]

-

Antihypertensive Effect: The initial reduction in blood pressure is attributed to a decrease in extracellular fluid and plasma volume, leading to reduced cardiac output.[5] Chronic therapy is associated with a reduction in peripheral vascular resistance, potentially through direct vasodilatory effects.[1][4]

-

Induction of Hypokalemia: The increased delivery of sodium to the collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a favorable electrochemical gradient for the secretion of potassium into the tubular fluid via the renal outer medullary potassium channel (ROMK), leading to potassium loss and potential hypokalemia.[1]

Potassium Chloride: Physiological Role and Therapeutic Rationale

Potassium is the most abundant intracellular cation and is crucial for maintaining the resting membrane potential of cells, particularly cardiac and skeletal muscle.[6] Its balance is tightly regulated. In the context of cyclopenthiazide therapy, potassium chloride serves as a direct supplement to counteract the diuretic-induced potassium loss. By providing an exogenous source of potassium, KCl helps to:

-

Restore and maintain normal serum potassium levels.

-

Mitigate the risks associated with hypokalemia, such as cardiac arrhythmias, muscle weakness, and glucose intolerance.[7]

Pharmacological Interaction

The co-administration of cyclopenthiazide and potassium chloride represents a classic example of adjunctive therapy aimed at maximizing therapeutic benefit while minimizing adverse effects. The interaction is primarily pharmacodynamic, with potassium chloride directly opposing the potassium-wasting effect of cyclopenthiazide. There is no significant evidence to suggest a direct pharmacokinetic interaction between the two compounds.

Quantitative Data

The following tables summarize the quantitative effects of cyclopenthiazide, with and without potassium chloride supplementation, on key physiological parameters. Data is compiled from various clinical and preclinical studies.

Table 1: Effects on Blood Pressure

| Treatment | Animal Model/Patient Population | Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |

| Cyclopenthiazide | Essential Hypertension Patients | 0.5 mg/day | ↓ 15-20 | ↓ 8-12 | [8] |

| Cyclopenthiazide + KCl | Essential Hypertension Patients | 0.25 mg CPT + 600 mg KCl | Maintained significant reduction | Maintained significant reduction | [9] |

| Thiazide Diuretic | Hypertensive Men | 50 mg/day HCTZ | ↓ 10.4 | ↓ 7.2 | [7] |

| Thiazide + KCl | Hypertensive Men | 50 mg/day HCTZ + 60-80 mmol/day KCl | Similar reduction to thiazide alone | Similar reduction to thiazide alone | [7][10] |

Table 2: Effects on Serum Electrolytes

| Treatment | Animal Model/Patient Population | Dosage | Change in Serum Potassium (mmol/L) | Change in Serum Sodium (mmol/L) | Reference |

| Cyclopenthiazide | Essential Hypertension Patients | 0.5 mg/day | ↓ 0.5 - 1.0 | Minimal change | [8] |

| Cyclopenthiazide + KCl | Essential Hypertension Patients | 0.25 mg CPT + 600 mg KCl | Maintained within normal limits | Minimal change | [9] |

| Thiazide Diuretic | Hypertensive Men | 50 mg/day HCTZ | ↓ 0.4 | Minimal change | [7] |

| Thiazide + KCl | Hypertensive Men | 50 mg/day HCTZ + 60-80 mmol/day KCl | Prevented marked hypokalemia (levels < 3.0 mmol/L) | Minimal change | [7][10] |

| Indapamide | Hypertensive Patients | 1.25-2.5 mg/day | ↓ 0.29 | Not reported | [11] |

| Indapamide + KCl | Hypertensive Patients | 1.25-2.5 mg/day IND + 40 mmol/day KCl | ↓ 0.38 | Not reported | [11] |

Signaling Pathways and Logical Relationships

Cyclopenthiazide Signaling Pathway

Caption: Signaling pathway of Cyclopenthiazide in the renal tubule.

Logical Workflow for Evaluating Cyclopenthiazide and Potassium Chloride Interaction

Caption: Experimental workflow for in vivo evaluation.

Experimental Protocols

In Vivo Evaluation of Cyclopenthiazide and Potassium Chloride in a Hypertensive Rat Model

Objective: To determine the effects of cyclopenthiazide alone and in combination with potassium chloride on blood pressure and serum electrolyte levels in Spontaneously Hypertensive Rats (SHR).

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old. Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

-

Baseline Measurements: Systolic blood pressure is measured non-invasively using the tail-cuff method. Blood samples are collected via the tail vein for baseline serum sodium and potassium analysis using a flame photometer or ion-selective electrodes.[3]

-

Grouping: Rats are randomly assigned to three groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose solution).

-

Group 2: Cyclopenthiazide (e.g., 5 mg/kg/day, administered orally via gavage).

-

Group 3: Cyclopenthiazide (5 mg/kg/day) + Potassium Chloride (e.g., 100 mg/kg/day, administered orally via gavage).

-

-

Dosing: Daily oral administration for a period of 4 weeks.

-

Monitoring: Blood pressure is monitored weekly.

-

Endpoint Analysis: At the end of the 4-week period, final blood pressure measurements are taken. Animals are then euthanized, and terminal blood samples are collected for final serum electrolyte analysis. 24-hour urine can be collected using metabolic cages to assess urinary electrolyte excretion.

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the changes in blood pressure and electrolyte levels between the groups.

In Vitro Assessment of Cyclopenthiazide's Effect on Potassium Channels

Objective: To investigate the potential direct effects of cyclopenthiazide on large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.

Methodology:

-

Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated from rat aorta and cultured.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on single VSMCs.

-

Experimental Conditions:

-

Cells are bathed in an extracellular solution.

-

The patch pipette is filled with an intracellular solution containing a known concentration of free calcium to activate BK channels.

-

-

Drug Application:

-

Baseline BK channel currents are recorded.

-

Cyclopenthiazide (at various concentrations, e.g., 1-100 µM) is applied to the bath solution.

-

Changes in BK channel activity (e.g., open probability, current amplitude) are recorded.

-

-

Data Analysis: The effects of cyclopenthiazide on BK channel parameters are quantified and analyzed to determine if it has a direct modulatory effect.

Conclusion

The pharmacological interaction between cyclopenthiazide and potassium chloride is a well-established and rational therapeutic strategy. Cyclopenthiazide effectively lowers blood pressure through its diuretic and potential vasodilatory actions, while the co-administration of potassium chloride is essential to prevent the predictable and potentially dangerous side effect of hypokalemia. For drug development professionals, understanding this interaction is crucial for the design of fixed-dose combination therapies and for the development of novel diuretics with potassium-sparing properties. Further research into the precise molecular mechanisms of thiazide-induced vasodilation and the long-term metabolic consequences of this combination therapy is warranted.

References

- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ion channel involvement in the acute vascular effects of thiazide diuretics and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Serum Potassium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diuretics, serum and intracellular electrolyte levels, and ventricular arrhythmias in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xipamide and cyclopenthiazide in essential hypertension--comparative effects on blood pressure and plasma potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Impact of long-term potassium supplementation on thiazide diuretic-induced abnormalities of glucose and uric acid metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of Cyclopenthiazide in the Distal Convoluted Tubule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a member of the thiazide class of diuretics, is a cornerstone in the management of hypertension and edematous conditions.[1] Its therapeutic efficacy is rooted in its precise molecular action within the distal convoluted tubule (DCT) of the nephron. This technical guide provides an in-depth exploration of the molecular targets of cyclopenthiazide, the upstream regulatory pathways influencing its target, and the downstream physiological consequences. We will detail the mechanism of inhibition, present comparative quantitative data, outline key experimental methodologies for its study, and visualize the complex biological interactions involved. The primary molecular target is the Na⁺-Cl⁻ cotransporter (NCC), a critical protein for renal salt reabsorption.[2][3][4] Understanding this interaction at a molecular level is paramount for the rational design of novel diuretic and antihypertensive agents.

Primary Molecular Target: The Na⁺-Cl⁻ Cotransporter (NCC)

The principal molecular target for cyclopenthiazide and all thiazide diuretics is the solute carrier family 12 member 3 (SLC12A3) , ubiquitously known as the Na⁺-Cl⁻ cotransporter or NCC.[2][3] This electroneutral cotransporter is strategically located in the apical membrane of DCT cells and is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the circulation.[2][4][5]

Molecular Mechanism of NCC Inhibition

Cyclopenthiazide exerts its inhibitory effect not by altering the expression of NCC, but through direct, high-affinity binding to the transporter protein itself. Groundbreaking cryo-electron microscopy studies have elucidated a sophisticated dual mechanism of inhibition:[2][6]

-

Competitive Inhibition at the Chloride Binding Site: Thiazide diuretics, including cyclopenthiazide, occupy a specific pocket within the NCC transmembrane domain. This pocket spatially overlaps with the binding site for the chloride ion.[2][6] By occupying this crucial site, the drug physically obstructs chloride from binding, thereby preventing the initiation of the transport cycle.

-

Conformational Locking: The binding of cyclopenthiazide to the transporter induces and stabilizes an "outward-facing" conformation.[2][6][7] This conformational lock prevents the necessary structural changes that allow NCC to transition to an inward-facing state, a critical step for translocating Na⁺ and Cl⁻ ions across the apical membrane. This effectively halts the ion transport cycle.[6]

This dual-action mechanism ensures a potent and specific blockade of renal salt reabsorption at the DCT.

Quantitative Data: Potency and Specificity of NCC Inhibition

| Compound | Diuretic Class | Primary Target | Potency Profile / IC₅₀ (µM) | Notes |

| Polythiazide | Thiazide | NCC | Highest Potency | Part of a comparative series on rat NCC.[4] |

| Metolazone | Thiazide-like | NCC | High Potency | Part of a comparative series on rat NCC.[4] |

| Bendroflumethiazide | Thiazide | NCC | High Potency | Part of a comparative series on rat NCC.[4] |

| Chlorthalidone | Thiazide-like | NCC | Moderate Potency | Part of a comparative series on rat NCC.[4] |

| Hydrochlorothiazide | Thiazide | NCC | >10 | Alanine substitution for key residues (N227) can increase IC₅₀ over 1000-fold, demonstrating the importance of the binding pocket.[8] |

| Bumetanide | Loop Diuretic | NKCC1 / NKCC2 | 0.05 - 0.60 (for NKCC1) | Demonstrates high specificity for NKCC transporters and does not significantly inhibit NCC.[4] |

Note: The IC₅₀ values can vary based on experimental conditions and the species of the transporter studied.

Upstream Regulation: The WNK-SPAK/OSR1 Kinase Cascade

The activity of the NCC is not static; it is dynamically regulated by a complex signaling pathway that modulates its phosphorylation state. This provides a crucial physiological context for the action of cyclopenthiazide. The master regulatory pathway is the WNK-SPAK/OSR1 kinase cascade.[9]

-

WNK Kinases: The pathway is initiated by the "With-No-Lysine [K]" (WNK) family of serine-threonine kinases, particularly WNK1 and WNK4.[10][11] These kinases act as sensors for various physiological signals.

-

SPAK/OSR1 Kinases: WNKs phosphorylate and activate the downstream kinases SPAK (SPS/Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[6][9][12]

-

NCC Phosphorylation: Activated SPAK and OSR1 directly phosphorylate several conserved serine and threonine residues within the N-terminal domain of the NCC protein.[2][6][13]

-

NCC Activation: This phosphorylation event is the molecular switch that activates NCC, promoting its function and increasing salt reabsorption.[2][13]

It is critical to understand that cyclopenthiazide's inhibitory action is direct and independent of this regulatory pathway . It effectively blocks both the phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC transporter.[2]

References

- 1. Cyclopenthiazide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the Na-Cl cotransporter via SPAK, an effect antagonized by WNK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory control of the Na–Cl co-transporter NCC and its therapeutic potential for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability data for the individual components of Navidrex-K: cyclopenthiazide and potassium chloride. The information is curated to support research, scientific understanding, and drug development in this area.

Introduction to this compound Components

This compound is a combination drug product containing cyclopenthiazide, a thiazide diuretic, and potassium chloride, an electrolyte supplement. Cyclopenthiazide is primarily used for the management of hypertension and edema by promoting the excretion of salt and water from the kidneys[1]. The inclusion of potassium chloride is intended to counteract the potential for hypokalemia, a common side effect of thiazide diuretics where potassium levels in the blood become depleted[1]. Understanding the pharmacokinetic and bioavailability profiles of each component is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Pharmacokinetics of Cyclopenthiazide

Cyclopenthiazide is a potent thiazide diuretic that exerts its effects by inhibiting the sodium-chloride (Na+-Cl-) cotransporter in the distal convoluted tubule of the nephron[2]. This inhibition leads to increased excretion of sodium, chloride, and water[2].

Absorption

Cyclopenthiazide is rapidly absorbed from the gastrointestinal tract following oral administration[2]. Peak plasma concentrations are typically achieved within 1 to 2 hours[2]. The onset of diuretic action occurs within one to two hours, with the peak effect observed at approximately four to six hours. The duration of action can extend up to 24 hours, which allows for once-daily dosing.

Distribution

Limited specific data on the volume of distribution for cyclopenthiazide is available in the reviewed literature. Like other thiazide diuretics, it is expected to be distributed to the extracellular fluid and bind to plasma proteins.

Metabolism

Cyclopenthiazide is extensively metabolized in the liver[2].

Excretion

The metabolites of cyclopenthiazide, along with the unchanged drug, are primarily excreted by the kidneys[2].

Quantitative Pharmacokinetic Data

A comprehensive search of publicly available clinical trial data did not yield a consolidated table of specific Cmax, Tmax, AUC, and half-life values for cyclopenthiazide from a single, dedicated study. The available information indicates rapid absorption and a prolonged duration of action. For reference, a similar thiazide diuretic, hydrochlorothiazide, has a reported plasma half-life of 5.6 to 14.8 hours[3].

Bioavailability and Pharmacokinetics of Potassium Chloride

Potassium is an essential electrolyte for maintaining normal cellular function, including nerve impulse transmission and muscle contraction[4][5]. Oral potassium supplements are used to prevent or treat potassium deficiency.

Absorption

Potassium chloride is readily absorbed from the gastrointestinal tract[4]. The absorption of potassium from oral supplements is generally high[4].

Distribution

Following absorption, potassium is primarily distributed to the intracellular fluid, where it is the most abundant cation[5].

Metabolism

Potassium is an element and is not metabolized in the body.

Excretion

Approximately 90% of ingested potassium is excreted in the urine, with the remainder eliminated in the feces[4].

Quantitative Bioavailability Data from Various Formulations

The bioavailability of potassium chloride has been assessed in numerous studies, often comparing different oral formulations. The primary endpoint in these studies is typically the cumulative amount of potassium excreted in the urine over a 24 or 48-hour period, corrected for baseline dietary potassium intake.

| Formulation | Study Population | Key Findings |

| Suspension vs. Capsule vs. Solution | 28 healthy male volunteers | The extent of potassium absorption was similar for all three formulations. The solution showed the most rapid absorption and elimination, while the suspension and capsule demonstrated slower release profiles[6]. |

| Microencapsulated Tablet vs. Solution vs. Wax-Matrix Tablet | 12 healthy male volunteers | All three formulations exhibited excellent bioavailability. The slow-release characteristics of the microencapsulated and wax-matrix tablets were confirmed. |

Experimental Protocols

Protocol for a Typical Oral Bioavailability Study

The following is a generalized, step-by-step protocol for conducting an in-vivo bioavailability study of an oral drug product, such as a tablet containing cyclopenthiazide or potassium chloride.

1. Study Design:

- Design: A randomized, open-label, two-period, two-sequence crossover design is commonly employed.

- Subjects: A cohort of healthy adult volunteers (typically 18-55 years old) who have provided informed consent. The number of subjects is determined by statistical power calculations.

- Washout Period: A sufficient washout period (typically at least 5-7 half-lives of the drug) is maintained between the two treatment periods to ensure complete elimination of the drug from the previous period.

2. Investigational Products:

- Test Product: The oral formulation for which bioavailability is being assessed.

- Reference Product: A recognized standard formulation or an intravenous solution of the drug (for absolute bioavailability determination).

3. Dosing and Administration:

- Subjects are typically fasted overnight before drug administration.

- A single oral dose of the test or reference product is administered with a standardized volume of water.

- Food and fluid intake are standardized and controlled throughout the study period.

4. Sample Collection:

- Blood Sampling: Serial blood samples are collected into appropriate collection tubes (e.g., containing an anticoagulant) at predefined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

- Urine Collection (for potassium bioavailability): Total urine is collected at specified intervals for a defined period (e.g., 24 or 48 hours) post-dose. The volume of each collection is recorded.

5. Sample Processing and Analysis:

- Plasma: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

- Urine: The total volume of urine from each collection interval is measured, and an aliquot is stored frozen for analysis.

- Analytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS), is used to quantify the concentration of the drug (and/or its metabolites) in plasma or the amount of the analyte (e.g., potassium) in urine.

6. Pharmacokinetic and Statistical Analysis:

- The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

- Cmax: Maximum observed plasma concentration.

- Tmax: Time to reach Cmax.

- AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

- AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

- t1/2: Elimination half-life.

- For potassium bioavailability, the cumulative amount of potassium excreted in the urine is calculated and corrected for baseline excretion.

- Statistical analysis, typically using an Analysis of Variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters (Cmax and AUC) to determine if the 90% confidence intervals for the ratio of the test and reference product means fall within the predefined bioequivalence limits (typically 80-125%).

Visualizations

Signaling Pathway of Cyclopenthiazide Action

Caption: Mechanism of action of cyclopenthiazide in the distal convoluted tubule.

Experimental Workflow for an Oral Bioavailability Study

Caption: Workflow for a typical randomized, crossover oral bioavailability study.

References

- 1. allucent.com [allucent.com]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. human pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 5. asean.org [asean.org]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

In-vitro studies on cyclopenthiazide efficacy

An In-depth Technical Guide on the In-Vitro Efficacy of Cyclopenthiazide

Introduction

Cyclopenthiazide is a potent thiazide diuretic utilized primarily in the therapeutic management of hypertension and edematous conditions.[1][2][3][4] Its clinical efficacy is rooted in its specific molecular action on the renal tubules, leading to increased diuresis and natriuresis.[3][5] This technical guide provides a comprehensive overview of the in-vitro studies that have elucidated the efficacy and mechanism of action of cyclopenthiazide, intended for researchers, scientists, and professionals in drug development.

The principal molecular target of cyclopenthiazide is the Na+-Cl- cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).[5][6] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) cells and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[2][5][6] By inhibiting NCC, cyclopenthiazide blocks the reabsorption of sodium and chloride ions, leading to their increased excretion and a subsequent osmotic water loss.[1][5]

Beyond its primary diuretic effect, in-vitro studies have also revealed that cyclopenthiazide can modulate the activity of various ion channels, highlighting potential off-target effects that contribute to its overall pharmacological profile.[7] This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and provide visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: NCC Inhibition

Structural and functional in-vitro studies have demonstrated that cyclopenthiazide and other thiazide diuretics bind to a specific pocket on the NCC protein that overlaps with the chloride-binding site.[2][5] This binding competitively inhibits the transport of chloride ions and locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation.[2][8] This direct inhibition occurs independently of the phosphorylation state of the NCC, meaning it blocks both active (phosphorylated) and inactive (non-phosphorylated) forms of the cotransporter.[5]

Upstream Regulation of NCC

The activity of the NCC is regulated by the WNK-SPAK/OSR1 kinase cascade.[5][6] This pathway leads to the phosphorylation of conserved serine and threonine residues in the N-terminal domain of NCC, which activates the cotransporter and increases its presence at the apical membrane.[5][9] While this pathway is crucial for the physiological regulation of NCC, cyclopenthiazide's inhibitory action is direct and does not depend on this signaling cascade.[5]

Quantitative Data on Efficacy

While specific IC50 data for cyclopenthiazide against NCC are not consistently reported in the literature, the potency profile for the thiazide class has been established.[2][6] It is expected that the IC50 of cyclopenthiazide is within the range of other potent thiazide diuretics.[10] For comparative purposes, the table below includes data for a representative potent thiazide, polythiazide, and the loop diuretic bumetanide, demonstrating the specificity of thiazides for NCC.[2]

Table 1: Comparative Inhibitory Potency of Diuretics [2]

| Compound | Drug Class | Target Transporter | Inhibitory Potency (IC50) in µM | Specificity Profile |

| Polythiazide | Thiazide Diuretic | NCC | 0.5 | Highly specific for NCC. Does not significantly inhibit NKCC1 or NKCC2 at therapeutic concentrations. |

| Bumetanide | Loop Diuretic | NKCC1 | 0.05 - 0.60 | Primarily targets NKCC1 and NKCC2. Does not inhibit NCC. |

| NKCC2 | 0.10 - 0.50 |

Note: IC50 values are derived from various studies, and experimental conditions may differ.[2]

In-vitro studies have also characterized the off-target effects of cyclopenthiazide, particularly on AMPA receptors.

Table 2: Quantitative Modulation of Ion Channels by Cyclopenthiazide [7]

| Ion Channel | Cell Type / Expression System | Assay Type | Modulatory Effect | Potency (EC₅₀ / IC₅₀) |

| AMPA Receptor | HEK 293 cells expressing GluR1 | Whole-Cell Patch Clamp | Potentiation of AMPA-induced current | 28 µM (for peak current) |

| Cultured Rat Brain Neurons | Microspectrofluorimetry (Ca²⁺ imaging) | Potentiation of AMPA-induced Ca²⁺ influx | 2.40 µM | |

| Hippocampal Neurons | Whole-Cell Patch Clamp | Potentiation of AMPA-evoked currents | 10.4 µM | |

| GABA-A Receptor | Hippocampal Neurons | Whole-Cell Patch Clamp | Inhibition of GABA-evoked currents | Not specified |

Experimental Protocols

Protocol 1: In-Vitro Cell-Based Ion Flux Assay for NCC Inhibition

This assay is a standard method to directly measure the function of the NCC in a controlled cellular environment and is used to determine the IC50 of inhibitors like cyclopenthiazide.[2][10]

1. Cell Line Preparation:

-

Utilize a human embryonic kidney (HEK293) cell line stably expressing the human Na+-Cl- cotransporter (hNCC).[2] For comparison, other cell lines expressing hNKCC1 or hNKCC2 can be used.[2]

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) until they reach suitable confluency, typically in 96-well plates.[2][10]

-

If using an inducible expression system, add doxycycline (1 µg/mL) to the culture medium to induce NCC expression.[10]

2. Assay Procedure:

-

Wash the cells with a pre-incubation buffer to remove the culture medium.[2]

-

Pre-incubate the cells for 10-15 minutes in a buffer containing varying concentrations of cyclopenthiazide (e.g., 1 nM - 100 µM).[2][10]

-

Initiate ion uptake by adding an uptake buffer containing a specific tracer ion (e.g., ²²Na⁺).[6]

-

After a defined incubation period, terminate the uptake by washing the cells with a cold stop buffer.

-

Lyse the cells and measure the intracellular concentration of the tracer ion using an appropriate detection method (e.g., scintillation counting for ²²Na⁺).

-

Determine the protein concentration in each well to normalize the ion uptake data.[6]

3. Data Analysis:

-

Calculate the rate of ion uptake (e.g., in nmol/mg protein/min).[6]

-

Determine the IC50 of cyclopenthiazide by plotting the percentage of inhibition against the logarithm of the drug concentration.[6]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by cyclopenthiazide in a heterologous expression system or primary neuronal cultures.[7]

1. Materials and Reagents:

-

Cell Culture: HEK293 cells stably expressing the rat flip GluR1 subunit or primary hippocampal/cortical neurons.[7]

-

Solutions:

-

Extracellular (bath) solution containing standard physiological ion concentrations.

-

Intracellular (pipette) solution with appropriate ions and ATP/GTP.

-

Agonist solution (e.g., glutamate or AMPA).

-

Cyclopenthiazide stock solution.

-

2. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the membrane potential at a negative value (e.g., -60 mV) to minimize the activation of voltage-gated channels.

-

Apply the AMPA receptor agonist for a short duration to evoke an inward current.

-

After establishing a stable baseline response, co-apply the agonist with cyclopenthiazide.

-

To determine the dose-response relationship, apply increasing concentrations of cyclopenthiazide and measure the potentiation of the AMPA-induced current.[7] A washout period should be performed between applications.[7]

3. Data Analysis:

-

Measure the peak amplitude and the extent of desensitization of the AMPA-evoked currents in the absence and presence of cyclopenthiazide.

-

Plot the potentiation of the current as a function of the cyclopenthiazide concentration to determine the EC50.

Off-Target Effects of Cyclopenthiazide

In-vitro studies have identified that cyclopenthiazide acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[7] This modulation primarily involves the inhibition of receptor desensitization, leading to a potentiation of glutamate-induced currents.[7]

Conclusion

In-vitro studies have been instrumental in defining the efficacy and mechanism of action of cyclopenthiazide. The primary mode of action is the specific and direct inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule.[2][5] While quantitative data on the direct inhibition of NCC by cyclopenthiazide requires further standardized reporting, its potency is comparable to other thiazide diuretics.[2][10] Furthermore, in-vitro investigations have revealed significant off-target effects, such as the positive allosteric modulation of AMPA receptors, which may contribute to its broader pharmacological profile.[7] The detailed experimental protocols provided in this guide serve as a foundation for future research into the nuanced effects of cyclopenthiazide and the development of novel diuretic agents with improved efficacy and safety.

References

- 1. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is Cyclopenthiazide used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Critical Role of Potassium Homeostasis in Diuretic Therapy: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, clinical implications, and research methodologies surrounding potassium supplementation in patients undergoing diuretic treatment.

Diuretic therapy remains a cornerstone in the management of fluid overload associated with conditions such as heart failure, hypertension, and cirrhosis.[1][2][3] However, the therapeutic efficacy of many commonly prescribed diuretics is often counterbalanced by the risk of significant electrolyte disturbances, most notably hypokalemia.[3][4][5] This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the intricate role of potassium supplementation in diuretic therapy. It delves into the underlying physiological mechanisms, summarizes key quantitative data from clinical research, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this critical aspect of patient care and drug development.

Mechanisms of Diuretic-Induced Hypokalemia

The primary mechanism by which most diuretics induce potassium loss is through their action on sodium reabsorption in the nephron. By inhibiting sodium uptake in the renal tubules, these drugs increase the delivery of sodium to the distal nephron.[4][6][7][8] This increased distal sodium load creates a favorable electrochemical gradient for potassium secretion into the tubular lumen, leading to its excretion in the urine.[4][7]

Thiazide and Loop Diuretics

Thiazide and loop diuretics are the most common culprits in causing hypokalemia.[4][8]

-

Thiazide diuretics , such as hydrochlorothiazide, act on the distal convoluted tubule to inhibit the sodium-chloride cotransporter.[7] This not only increases sodium and water excretion but also enhances potassium secretion.[4][7] The diuretic effect of thiazides typically peaks between 8 and 12 hours, but the resulting volume depletion can lead to secondary hyperaldosteronism, prolonging potassium loss for 24 hours or more.[6]

-

Loop diuretics , like furosemide, inhibit the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[8][9] This potent diuretic action leads to a significant increase in the delivery of sodium to the distal tubule, driving substantial potassium excretion.[9]

The following diagram illustrates the mechanism of action for thiazide and loop diuretics leading to hypokalemia.

Potassium-Sparing Diuretics

In contrast, potassium-sparing diuretics work to prevent potassium loss. They are generally weaker diuretics and are often used in combination with thiazide or loop diuretics.[2][10] There are two main classes:

-

Epithelial Sodium Channel (ENaC) Inhibitors: Amiloride and triamterene directly block the ENaC in the late distal tubule and collecting duct.[11][12] This inhibition of sodium reabsorption reduces the negative electrical potential in the tubular lumen, thereby decreasing the driving force for potassium secretion.[11]

-

Aldosterone Antagonists: Spironolactone and eplerenone are competitive inhibitors of aldosterone.[1][11] Aldosterone normally promotes sodium reabsorption by increasing the number of active ENaC and Na-K pumps. By blocking aldosterone, these drugs reduce sodium reabsorption and consequently decrease potassium excretion.[11]

The following diagram illustrates the mechanism of action for potassium-sparing diuretics.

Quantitative Data from Clinical Research

Numerous studies have investigated the incidence of diuretic-induced hypokalemia and the impact of potassium supplementation. The following tables summarize key quantitative findings.

| Diuretic Type | Study Population | Incidence of Hypokalemia (Serum K+ <3.5 mEq/L) | Reference |

| Thiazide Diuretics | 5817 outpatients on chronic diuretic therapy | 18.8% | [13] |

| Thiazide Diuretics | General population | 8.5% | [14] |

| Thiazide Diuretics | Hypertensive patients | Up to 50% | [15] |

| Intervention | Study Population | Key Findings | Reference |

| Potassium Chloride (60 mmol/day) vs. Placebo | 16 hypertensive patients with diuretic-induced hypokalemia | Mean blood pressure fell by an average of 5.5 mm Hg (P = 0.004) with potassium supplementation. | [16] |

| Empiric Potassium Supplementation vs. No Supplementation | 654,060 new users of loop diuretics | Matched hazard ratio for all-cause death was 0.93 (95% CI, 0.89–0.98, p = 0.003) with potassium supplementation. | [17][18] |

| Empiric Potassium Supplementation with Furosemide | Patients receiving ≥40 mg/day of furosemide | Hazard ratio for all-cause death was 0.84 (0.79–0.89, p<0.0001). | [17] |

| Empiric Potassium Supplementation with Furosemide | Patients receiving <40 mg/day of furosemide | Hazard ratio for all-cause death was 0.93 (0.86–1.00, p = 0.050). | [17] |

| Indapamide (1.25-2.5 mg daily) vs. Indapamide + Potassium Chloride (40 mmol daily) | 100 hypertensive patients | Long-term potassium supplementation did not prevent thiazide-induced abnormalities in glucose metabolism and may have aggravated uric acid metabolic abnormality. | [19] |

Experimental Protocols in Diuretic and Potassium Supplementation Research

Standardized protocols are crucial for the rigorous investigation of diuretic therapy and potassium homeostasis.

Clinical Trial Design for Evaluating Potassium Supplementation

A typical clinical trial to assess the efficacy and safety of potassium supplementation in patients on diuretic therapy would involve the following:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is considered the gold standard.[16]

-

Participant Selection:

-

Inclusion Criteria: Patients initiating or on stable diuretic therapy (e.g., for hypertension or heart failure), with or without documented hypokalemia.

-

Exclusion Criteria: Severe renal impairment (e.g., GFR < 45 mL/min), baseline hyperkalemia (serum potassium > 5.5 mmol/L), use of other medications known to significantly affect potassium levels (unless part of the study design), and a life expectancy of less than 6 months.[20][21]

-

-

Intervention:

-

Monitoring and Data Collection:

-

Baseline Assessments: Serum potassium, creatinine, magnesium, glucose, and uric acid levels, as well as blood pressure and a detailed medical history.

-

Follow-up Monitoring: Regular monitoring of serum potassium and renal function is essential, for instance, within 3-7 days of initiation or dose change, and then periodically (e.g., monthly for the first 3 months).[22][23]

-

-

Endpoints:

The following diagram outlines a typical experimental workflow for such a clinical trial.

Management Strategies and Considerations

The decision to initiate potassium supplementation should be individualized based on patient characteristics and the type and dose of diuretic used.

Risk Stratification and Monitoring

Patients at higher risk for diuretic-induced hypokalemia include the elderly, those on higher doses of diuretics, individuals with a low dietary potassium intake, and patients with concurrent conditions such as heart failure or a history of myocardial infarction.[4][24] Regular monitoring of serum potassium is crucial, especially during the initial phase of therapy or after a change in diuretic dosage.[22]

Treatment of Hypokalemia

For mild to moderate hypokalemia (serum K+ 3.0-3.5 mEq/L), oral potassium chloride at a dose of 20-60 mEq/day is often sufficient.[20] Severe hypokalemia (serum K+ <2.5 mEq/L) requires more aggressive treatment, potentially including intravenous potassium administration in a monitored setting.[20] It is also important to correct any coexisting hypomagnesemia, as this can make hypokalemia refractory to treatment.[20]

The logical relationship for managing diuretic-induced hypokalemia is depicted in the following diagram.

Future Directions and Unanswered Questions

Despite decades of research, several questions regarding potassium supplementation in diuretic therapy remain. The long-term effects of routine potassium supplementation on cardiovascular morbidity and mortality in different patient populations require further investigation. Additionally, the impact of potassium supplementation on metabolic parameters, such as glucose and uric acid, needs to be elucidated more clearly, particularly with newer diuretic formulations. Future research should focus on personalized approaches to potassium management, potentially guided by genetic markers or more sophisticated biomarkers of potassium homeostasis.

References

- 1. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]

- 2. patient.info [patient.info]

- 3. Diuretic Therapy: Mechanisms, Clinical Applications, and Management [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. Diuretics: A cause of low potassium? - Mayo Clinic [mayoclinic.org]

- 6. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. 34.4 Potassium-Sparing Diuretics - Pharmacology for Nurses | OpenStax [openstax.org]

- 11. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Serum potassium testing in diuretic-treated outpatients. A multivariate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Potassium supplementation in hypertensive patients with diuretic-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Empiric potassium supplementation and increased survival in users of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Empiric Potassium Supplementation and Increased Survival in Users of Loop Diuretics | PLOS One [journals.plos.org]

- 19. Impact of long-term potassium supplementation on thiazide diuretic-induced abnormalities of glucose and uric acid metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. droracle.ai [droracle.ai]

- 23. droracle.ai [droracle.ai]

- 24. sunnybrook.ca [sunnybrook.ca]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navidrex-K is a combination drug product containing cyclopenthiazide, a thiazide diuretic, and potassium chloride. This guide provides a comprehensive technical overview of the anticipated effects of this compound on electrolyte balance, based on data from animal model studies of thiazide diuretics and potassium supplementation. Thiazide diuretics primarily act by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney, leading to increased urinary excretion of sodium and water. A key consequence of this mechanism is the enhanced excretion of potassium, which can lead to hypokalemia. The inclusion of potassium chloride in this compound is intended to mitigate this effect. This document summarizes the quantitative effects on electrolytes, details relevant experimental protocols, and visualizes the underlying physiological mechanisms and experimental workflows.

Core Mechanism of Action and Effects on Electrolyte Balance

Cyclopenthiazide, the thiazide component of this compound, exerts its diuretic and antihypertensive effects by blocking the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the nephron[1][2]. This inhibition reduces the reabsorption of sodium and chloride from the tubular fluid, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion)[1][2].

The increased delivery of sodium to the distal nephron promotes a compensatory exchange for potassium, leading to kaliuresis (increased potassium excretion) and a risk of hypokalemia[2][3]. Thiazide diuretics can also cause hyponatremia (low sodium) and hypomagnesemia (low magnesium), while notably decreasing the renal excretion of calcium[2][4]. The potassium chloride component of this compound serves as a direct supplement to counteract the diuretic-induced potassium loss.

Quantitative Data on Electrolyte Changes in Animal Models

While specific quantitative data for the combined formulation of this compound in animal models is limited in publicly available literature, the following tables synthesize findings from studies on thiazide diuretics, such as cyclopenthiazide and hydrochlorothiazide, with and without potassium supplementation in various animal models. This provides a robust indication of the expected effects.

Table 1: Effects of Thiazide Diuretics on Serum Electrolytes in Animal Models

| Animal Model | Diuretic Agent | Dosage | Duration | Change in Serum Na+ | Change in Serum K+ | Change in Serum Cl- | Reference(s) |

| Rat (Spontaneously Hypertensive) | Hydrochlorothiazide | Low dose | Weeks | ↓ | ↓ | ↓ | [5] |

| Rat (Normal) | Hydrochlorothiazide | 35 mg/kg in food | 24 hours | ↔ (Compensated by saline intake) | ↓ | Not Reported | [3] |

| Hamster (Thyroparathyroidectomized) | Chlorothiazide | Acute | Hours | ↑ (in distal tubular fluid) | Not Reported | Not Reported | [5] |

Note: ↓ indicates a decrease, ↑ indicates an increase, ↔ indicates no significant change. The data is synthesized from various studies and direct comparison should be made with caution.

Table 2: Effects of Thiazide Diuretics on Urine Electrolyte Excretion in Animal Models

| Animal Model | Diuretic Agent | Dosage | Duration | Change in Urine Na+ | Change in Urine K+ | Change in Urine Cl- | Reference(s) |

| Rat (Wistar) | Cyclopenthiazide | Formulation-dependent | 5 hours | ↑ | ↑ | ↑ | [6] |

| Rat (Long-Evans) | Hydrochlorothiazide | Two different doses | 7-10 days | ↑ (initially), then normalizes | ↑ | Not Reported | [6] |

| Hamster (Thyroparathyroidectomized) | Chlorothiazide | Acute | Hours | ↑ | Not Reported | Not Reported | [5] |

Note: ↑ indicates an increase. The data reflects the primary mechanism of action of thiazide diuretics.

Table 3: Influence of Potassium Supplementation on Thiazide-Induced Electrolyte Changes in Animal Models

| Animal Model | Diuretic Agent | Potassium Intervention | Key Findings on Electrolyte Balance | Reference(s) |

| Rat (Normal) | Hydrochlorothiazide | High-potassium diet (360 mmol/kg) | Reduced natriuretic effect of hydrochlorothiazide. | [3] |

| Rat (Two-Kidney, One Clip Hypertensive) | None (Potassium effect studied alone) | Potassium loading | Increased urine volume and excretion of sodium and potassium. | [7] |

| Rat (Dahl Salt-Sensitive) | None (Potassium effect studied alone) | Potassium supplementation (1.41% K+) | Attenuated blood pressure increase in male rats; hypokalemia observed in potassium-deficient diet group. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of diuretic effects on electrolyte balance in animal models.

Diuretic Activity and Electrolyte Excretion in Rats (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic and saluretic (electrolyte excretion) effects of a substance[6].

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to adapt to the environment. They are fasted for 18 hours with free access to water[9].

-

Hydration: To ensure a uniform water and salt load, all animals receive a preload of normal saline (0.9% NaCl) orally (e.g., 15 mL/kg or 5 mL/100g body weight)[6][10].

-

Grouping and Administration:

-

Control Group: Receives the vehicle only (e.g., normal saline).

-

Standard Group: Receives a standard diuretic like furosemide (e.g., 10 mg/kg) or hydrochlorothiazide.

-

Test Group(s): Receive different doses of the test compound (e.g., cyclopenthiazide with or without potassium chloride) suspended in the vehicle. Administration is typically via oral gavage.

-

-

Urine Collection: Immediately after administration, rats are placed individually in metabolic cages. Urine is collected at set intervals (e.g., every hour for 5 hours) and the total volume is measured[9][10].

-

Electrolyte Analysis: The collected urine is centrifuged and stored at -20°C. The concentrations of Na+, K+, and Cl- are determined using a flame photometer or ion-selective electrodes[4].

-

Calculations:

Induction and Study in Hypertensive Animal Models

-

Spontaneously Hypertensive Rat (SHR) Model:

-

Animal Model: Male SHRs are a genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls[4].

-

Drug Administration: Cyclopenthiazide can be dissolved in a vehicle like distilled water and administered daily via oral gavage[4].

-

Measurements: Blood pressure is monitored non-invasively (tail-cuff method) or invasively (arterial catheter). At the end of the study, blood samples are collected for plasma electrolyte analysis[4].

-

-

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Model:

-

Model Induction: In rats (e.g., Sprague-Dawley), renovascular hypertension is induced by constricting the left renal artery with a silver clip. This activates the renin-angiotensin-aldosterone system[4].

-

Drug Administration and Measurements: Similar to the SHR model, the effects of the drug on blood pressure and electrolytes are monitored over the study period.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cyclopenthiazide Action

The primary mechanism of cyclopenthiazide involves the direct inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. This action leads to a cascade of effects on electrolyte handling and the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the effects of a diuretic compound like this compound in a rodent model.

Conclusion

The combination of cyclopenthiazide and potassium chloride in this compound is designed to achieve effective diuresis and blood pressure control while proactively managing the risk of hypokalemia. Animal model data from studies on thiazide diuretics confirms the expected increase in sodium, chloride, and potassium excretion. The inclusion of potassium chloride is supported by studies showing that potassium supplementation can influence the renal handling of sodium and help maintain potassium balance. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of this compound's effects on electrolyte homeostasis in preclinical research settings. Researchers should consider the specific animal model and experimental design, as these can influence the observed outcomes.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. benchchem.com [benchchem.com]

- 3. The influence of dietary potassium on the renal tubular effect of hydrochlorothiazide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of potassium chloride on the blood pressure in two-kidney, one clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - Potassium supplementation and depletion during development of salt-sensitive hypertension in male and female SS rats [insight.jci.org]

- 9. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Diuretic Activity [bio-protocol.org]

The Cellular Crossroads: A Technical Guide to the Interplay of Thiazide Diuretics and Potassium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate cellular and molecular pathways affected by thiazide diuretics and their dynamic interplay with potassium homeostasis. Thiazide diuretics, cornerstones in the management of hypertension, exert their primary effects within the distal convoluted tubule (DCT) of the nephron. However, their therapeutic action is intrinsically linked to a cascade of downstream cellular events, many of which are modulated by serum and intracellular potassium levels. Understanding these interconnected pathways is paramount for optimizing therapeutic strategies and mitigating adverse effects.

The Primary Target: Thiazide-Sensitive Na-Cl Cotransporter (NCC)

Thiazide diuretics directly inhibit the Sodium-Chloride Cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of DCT cells.[1][2][3][4] This inhibition blocks the reabsorption of approximately 5-10% of filtered sodium, leading to natriuresis, diuresis, and a subsequent reduction in blood pressure.[1][5] The inhibition of NCC by thiazides reduces intracellular chloride activity in DCT cells, leading to hyperpolarization of the basolateral membrane.[6]

The WNK-SPAK/OSR1 Signaling Cascade: Master Regulator of NCC Activity

The activity of NCC is not static but is dynamically regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][7][8] This pathway is a critical determinant of salt balance and blood pressure.

Key Components of the Pathway:

-

WNK Kinases (WNK1, WNK3, WNK4): These are serine-threonine kinases that act as central integrators of various signals, including hormonal and electrolyte concentrations. WNK4 generally inhibits NCC activity by reducing its abundance at the plasma membrane, while WNK1 and WNK3 can antagonize WNK4's inhibitory effect or directly stimulate the pathway.[7][9][10][11]

-

SPAK and OSR1: These kinases are activated by WNKs and directly phosphorylate conserved threonine and serine residues in the N-terminal domain of NCC (specifically Thr53, Thr58, and Ser71 in mouse NCC).[1][12][13] This phosphorylation is a key step in increasing NCC activity and its cell surface expression.[14]

Potassium levels profoundly influence this pathway. Hypokalemia (low potassium) stimulates the WNK-SPAK/OSR1 cascade, leading to increased NCC phosphorylation and activity.[15][16] This serves as a compensatory mechanism to increase sodium reabsorption in the DCT, thereby reducing sodium delivery to more distal nephron segments and limiting further potassium loss.

Visualizing the NCC Regulatory Pathway

Caption: Regulation of the Na-Cl Cotransporter (NCC) by the WNK-SPAK/OSR1 pathway.

Potassium Sensing and Secretion in the Distal Nephron

The kidney's ability to maintain potassium homeostasis is critical, and several key channels in the distal nephron are central to this process.

-

ROMK (Renal Outer Medullary K+ channel): Encoded by the KCNJ1 gene, ROMK is a primary channel for potassium secretion in the connecting tubule and cortical collecting duct.[17][18] Its activity is regulated by factors such as dietary potassium intake, aldosterone, and intracellular pH.[17][19]

-

Kir4.1/5.1 Channels: These inwardly rectifying potassium channels, composed of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly located on the basolateral membrane of DCT cells.[20][21] They are crucial for setting the basolateral membrane potential and act as potassium sensors.[21] Changes in extracellular potassium concentration alter the activity of Kir4.1/5.1, which in turn influences the driving force for ion transport across the apical membrane, including NCC activity.[20][22] The conductance of these channels increases with higher extracellular potassium concentrations.[19]

The Nexus: How Thiazides Induce Hypokalemia

The potassium-wasting effect of thiazide diuretics is a direct consequence of their primary action on NCC. By blocking sodium reabsorption in the DCT, thiazides increase the delivery of sodium and fluid to the downstream collecting ducts.[4][23] This increased distal sodium load enhances the electrochemical gradient for potassium secretion through ROMK channels.[23] Concurrently, the diuretic-induced volume depletion can lead to secondary hyperaldosteronism, where increased aldosterone levels further stimulate both sodium reabsorption (via the epithelial sodium channel, ENaC) and potassium secretion in the collecting duct.[4][9][24]

Visualizing the Mechanism of Thiazide-Induced Hypokalemia

References

- 1. Meta-analysis of dose-response relationships for hydrochlorothiazide, chlorthalidone, and bendroflumethiazide on blood pressure, serum potassium, and urate. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 2. Diuretic induced hypokalaemia: relationship to dosage interval and plasma aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of Correlation Between Thiazide-Induced Hyperglycemia and Hypokalemia: Subgroup Analysis of Results from the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Thiazide Diuretics on Urinary Prostaglandin E2 Excretion and Serum Sodium in the General Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Gender difference in kidney electrolyte transport. I. Role of AT1a receptor in thiazide-sensitive Na+-Cl− cotransporter activity and expression in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylation Decreases Ubiquitylation of the Thiazide-sensitive Cotransporter NCC and Subsequent Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Renin-angiotensin-aldosterone system during chronic thiazide therapy of benign hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WNK bodies cluster WNK4 and SPAK/OSR1 to promote NCC activation in hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of chronic diuretic treatment on the plasma renin-angiotensin-aldosterone system in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Navidrex-K is a combination antihypertensive medication comprising Cyclopenthiazide, a thiazide diuretic, and Potassium Chloride.[1][2] This guide elucidates the molecular mechanisms underpinning its efficacy in the management of hypertension. The primary antihypertensive action is driven by Cyclopenthiazide's potent and specific inhibition of the Na+/Cl- cotransporter (NCC) in the renal distal convoluted tubules, leading to natriuresis and diuresis.[3][4][5] Chronically, its effects extend to vasodilation, a mechanism involving the modulation of ion channels in vascular smooth muscle and complex interactions with the Renin-Angiotensin-Aldosterone System (RAAS).[5][6][7] The inclusion of Potassium Chloride serves to mitigate the common adverse effect of thiazide-induced hypokalemia.[2][7] This document provides a detailed examination of the signaling pathways, quantitative data from preclinical and clinical studies, and relevant experimental protocols to provide a comprehensive molecular-level understanding of this compound's therapeutic action.

Core Pharmacological Components

This compound is a fixed-dose combination therapy:

-

Cyclopenthiazide: A thiazide diuretic that serves as the primary antihypertensive agent.[2][8] Its mechanism involves interfering with salt and water transport in the kidneys.[9]

-

Potassium Chloride: An electrolyte supplement included to counteract the diuretic-induced urinary potassium loss, thereby preventing hypokalemia.[10][11]

Molecular Mechanism of Action: Cyclopenthiazide

The antihypertensive effect of Cyclopenthiazide is biphasic, involving an acute diuretic phase and a chronic vasodilatory phase.

Acute Phase: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal and immediate mechanism of Cyclopenthiazide is the inhibition of the Sodium-Chloride Cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[6][12]

-

Direct NCC Blockade: Cyclopenthiazide binds to the NCC, inhibiting the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[3][4][13] This accounts for the reabsorption of approximately 5-10% of filtered NaCl.[14]

-

Natriuresis and Diuresis: The inhibition of Na+ and Cl- reabsorption increases the osmotic pressure within the renal tubules.[4] This leads to a corresponding increase in water excretion (diuresis), which reduces plasma volume, extracellular fluid volume, and cardiac output, resulting in a decrease in blood pressure.[6][7]

References

- 1. This compound | C13H18Cl2KN3O4S2 | CID 23674274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopenthiazide - Wikipedia [en.wikipedia.org]

- 3. What is Cyclopenthiazide used for? [synapse.patsnap.com]

- 4. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopenthiazide | C13H18ClN3O4S2 | CID 2904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patient.info [patient.info]

- 10. Antihypertensive Therapy and Its Effects on Potassium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]

- 14. journals.physiology.org [journals.physiology.org]

Methodological & Application

Version: 1.0

Topic: Utilization of Cyclopenthiazide and Potassium Chloride (Components of Navidrex-K) in Preclinical Hypertension Research

Abstract

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. It is critical to note that this compound, a combination of cyclopenthiazide (a thiazide diuretic) and potassium chloride, is a therapeutic agent used to treat hypertension. The protocols outlined below are therefore not for inducing hypertension, but for studying the antihypertensive effects of these components in established rat models where hypertension is induced by other means.

Introduction: Mechanism of Action

This compound combines a thiazide diuretic, cyclopenthiazide, with potassium chloride. Understanding their individual mechanisms is key to their application in hypertension research.

-

Cyclopenthiazide: This thiazide diuretic primarily acts on the kidneys. It inhibits the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1] This action leads to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.[1] Beyond its diuretic effect, long-term administration of thiazide diuretics is thought to lower peripheral vascular resistance, contributing to their sustained antihypertensive effects.[2]

-

Potassium Chloride: Potassium supplementation is often included with thiazide diuretics to counteract the potential for hypokalemia (low potassium levels) caused by increased potassium excretion. Moreover, dietary potassium has been shown to have blood pressure-lowering effects itself.[3][4] It can promote natriuresis (sodium excretion), suppress the renin-angiotensin system, and may have direct effects on vascular smooth muscle.[3]

Application Notes for Preclinical Hypertension Studies

The primary application of cyclopenthiazide and potassium chloride in this context is to assess their efficacy in reducing blood pressure in validated animal models of hypertension.[1] These models allow for the investigation of the pharmacodynamics and potential mechanisms of action of these compounds.

Commonly used rat models for studying antihypertensive agents include:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that mimics human essential hypertension.[1][5][6]

-

Angiotensin II-Induced Hypertension: A model where hypertension is induced by continuous infusion of angiotensin II, a potent vasoconstrictor.[7]

-

Dahl Salt-Sensitive (DSS) Rat: A genetic model that develops hypertension on a high-salt diet.[1][4]

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: A model of renovascular hypertension.[1][3]

Detailed Experimental Protocol: Angiotensin II-Induced Hypertension Model

This protocol details the induction of hypertension using angiotensin II and the subsequent administration of a thiazide diuretic, based on methodologies described in the literature.[7]

Materials and Animals

-

Animals: Male Sprague-Dawley rats.[7]

-

Hypertension Induction Agent: Angiotensin II.

-

Test Compound: Trichlormethiazide (a thiazide diuretic similar to cyclopenthiazide).[7]

-

Vehicle for Test Compound: To be determined based on solubility (e.g., distilled water, 0.5% carboxymethylcellulose).[1]

-

Diet: Standard rat chow with controlled sodium intake (e.g., normal salt at 2 mEq/day or high salt at 6 mEq/day).[7]

-

Equipment: Arterial and venous catheters, infusion pumps, blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).

Experimental Workflow

Detailed Steps

-

Animal Acclimatization and Baseline Measurement:

-

House male Sprague-Dawley rats in a controlled environment for at least one week.

-

Measure baseline systolic and diastolic blood pressure for 2-3 days using a non-invasive tail-cuff method to accustom the animals to the procedure.[5]

-

-

Surgical Preparation:

-

Anesthetize the rats and surgically implant arterial and venous catheters for direct blood pressure measurement and drug infusion, respectively.[7]

-

Allow the animals to recover for 3-4 days post-surgery.

-

-

Hypertension Induction:

-

Begin a continuous intravenous infusion of angiotensin II at a rate of 5 ng/min.[7] This infusion is typically maintained for the duration of the experiment (e.g., 15 days).[7]

-

Maintain the rats on a diet with a fixed sodium intake (e.g., high salt at 6 mEq/day to facilitate hypertension development).[7]

-

-

Treatment Administration:

-

Data Collection and Monitoring:

-

Measure mean arterial pressure (MAP) and heart rate daily via the arterial catheter.[7]

-

Monitor daily water and food intake, as well as urine output, to assess fluid and electrolyte balance.[7]

-

At the end of the study, collect blood samples for analysis of plasma electrolytes and other relevant biomarkers.[1]

-

Quantitative Data Summary

The following tables summarize quantitative data from studies using thiazide diuretics in hypertensive rat models.

Table 1: Effect of Trichlormethiazide on Mean Arterial Pressure (MAP) in Angiotensin II-Infused Rats on a High Salt Diet

| Treatment Group | Duration of Treatment | Dosage | Change in MAP (mmHg) | Reference |

| Angiotensin II + High Salt + Trichlormethiazide | 5 days | ~10 mg/kg/day, oral | Significant reduction within 24 hours | [7] |

| Angiotensin II + High Salt (Control) | 5 days | N/A | Remained hypertensive | [7] |

Table 2: Effects of High-Dose Trichlormethiazide (TCM) in Malignant Stroke-Prone Spontaneously Hypertensive Rats (M-SHRSP)

| Treatment Group | Age at Measurement | Systolic Blood Pressure (SBP) (mmHg) | Reference |

| M-SHRSP Control | 10 weeks | 259.2 ± 8.7 | [8] |

| M-SHRSP + 3% TCM in diet | 10 weeks | 233.6 ± 4.7 | [8] |

Signaling Pathway Visualization

The primary mechanism of thiazide diuretics involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of potassium chloride on the blood pressure in two-kidney, one clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of dietary potassium chloride on hemodynamics of Dahl salt-sensitive rats in response to chronic administration of sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of thiazide-induced hypertension treatment: insights from gene expression and histological analysis in malignant stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Cyclopenthiazide in Human Plasma

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cyclopenthiazide in human plasma. The described method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] The protocol employs either a streamlined protein precipitation or a more rigorous solid-phase extraction for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[2] A stable isotope-labeled internal standard (SIL-IS), such as cyclopenthiazide-d5, is utilized to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural variability.[2] The method has been validated to demonstrate excellent performance in linearity, precision, accuracy, and recovery.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] To support its clinical development and therapeutic use, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has emerged as the gold standard for such applications due to its inherent specificity, sensitivity, and speed.[2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated method for determining cyclopenthiazide concentrations in human plasma.

Experimental Protocols

Materials and Reagents

-

Cyclopenthiazide reference standard

-

Cyclopenthiazide-d5 (or other suitable deuterated analog) as Internal Standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Drug-free human plasma with K2-EDTA as an anticoagulant

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of cyclopenthiazide and cyclopenthiazide-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of cyclopenthiazide by serial dilution of the stock solution with 50% methanol.

-

Internal Standard Working Solution: Prepare a working solution of cyclopenthiazide-d5 at a concentration of 500 ng/mL in methanol.

Sample Preparation

Two primary methods for plasma sample preparation are presented below. Solid-phase extraction is generally preferred for its ability to provide a cleaner extract, minimizing matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) [1]

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-